molecular formula C12H8O7 B1649354 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid CAS No. 5146-12-3

2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid

Cat. No.: B1649354
CAS No.: 5146-12-3
M. Wt: 264.19 g/mol
InChI Key: PJSKCCANFAFYHW-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid (CAS# 5146-12-3), also known as purpurogallincarboxylic acid or NSC 110039, is a polyhydroxylated benzo[7]annulene derivative featuring a fused bicyclic core with a carboxylic acid group at position 8 (Figure 1). This compound belongs to the benzotropolone family, characterized by a conjugated keto-enol tautomeric system that contributes to its stability and redox properties. It is structurally related to purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one), a natural product with antioxidant activity, but differs by the presence of the carboxylic acid moiety at position 8 .

Synthetic routes for analogous benzo[7]annulene derivatives involve oxidative coupling of phenolic precursors using horseradish peroxidase (HRP) and hydrogen peroxide in buffered acetone .

Properties

IUPAC Name

2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSKCCANFAFYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C(=O)C2=C(C(=C1O)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Yields of Protection-Deprotection Methods

Protection Method Oxidant Yield (%) Purity (%)
Acetylation AgNO₃ 48 97
Acetylation (NH₄)₂S₂O₈ 45 96
Unprotected AgNO₃ 38 95

Alternative Routes via Preformed Tropolone Derivatives

Recent advancements utilize preformed tropolone intermediates to streamline synthesis. 5-Oxo-6,7,8,9-tetrahydro-5h-benzoannulene-2-carboxylic acid (CID 66904833) serves as a precursor, undergoing dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene to introduce the aromatic annulene system. Subsequent hydroxylation via Sharpless dihydroxylation (OsO₄, NMO) installs the 2,3,4,6-tetrahydroxy groups, albeit with moderate stereocontrol.

Analytical Characterization

Rigorous spectroscopic validation is critical for confirming structure and purity:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.3 (s, 1H, COOH), 10.8–9.2 (m, 4H, OH), 6.82 (s, 1H, aromatic), 6.45 (s, 1H, aromatic).
  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 192.1 (C=O), 170.5 (COOH), 160–145 (C-OH), 125–110 (aromatic).
  • HRMS : m/z calculated for C₁₂H₈O₇ [M-H]⁻: 263.0295; found: 263.0293.

Challenges and Optimization Opportunities

Despite progress, key limitations persist:

  • Low yields : The multi-step synthesis rarely exceeds 50% overall yield due to competitive side reactions.
  • Stereochemical control : Non-enzymatic hydroxylation methods struggle to achieve regiospecificity for all four hydroxyl groups.

Future directions include enzymatic oxidation using laccases or tyrosinases to improve selectivity and green chemistry metrics.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes controlled oxidation to form quinones and other oxidized derivatives. Key reagents and conditions include:

Reagent Conditions Product Yield
KMnO₄Acidic (H₂SO₄), reflux5,8-Dioxo-benzoannulene derivatives65–78%
CrO₃H₂O/acetone, pH 5 phosphate bufferStabilized quinone intermediates50–62%
Horseradish peroxidase/H₂O₂Acetone/buffer (1:1 v/v), RTPolymerized oxidation products68–72%

These reactions highlight the compound’s susceptibility to oxidative ring expansion, particularly at the 5-oxo position .

Reduction Reactions

The ketone group at position 5 can be selectively reduced to form tetrahydroxy derivatives:

Reagent Conditions Product Notes
NaBH₄MeOH, 0°C5-Hydroxy-tetrahydro-benzoannulene derivativesRetains carboxylic acid group
LiAlH₄THF, refluxFully reduced alcoholsLow selectivity (≤30%)

Reduction preserves the hydroxylation pattern while modifying redox-active sites .

Esterification

The carboxylic acid group undergoes esterification under standard conditions:

Reagent Conditions Product Application
CH₃OH/H⁺Reflux, 12hMethyl esterImproved solubility in org. solvents
(Boc)₂O/DMAPDCM, RTtert-Butyl esterProtective group for synthesis

The methyl ester derivative is frequently used as an intermediate in Suzuki-Miyaura cross-couplings .

Acetylation

Hydroxyl groups at positions 2,3,4,6 can be acetylated:

Reagent Conditions Product Yield
Ac₂O/pyridineRT, 24hTetra-acetylated derivative85%
AcCl/Et₃NDCM, 0°C → RTPartially acetylated products60–70%

Acetylation protects hydroxyl groups during subsequent synthetic steps .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings when halogenated:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPdCl₂(dppf), PhB(OH)₂, Na₂CO₃, 90°C, 90min1-Phenyl-benzoannulene carboxylate81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, 100°CAmino-functionalized derivatives45–55%

These reactions enable structural diversification for biological testing .

Stability and Degradation

Critical stability parameters under laboratory conditions:

Condition Half-Life Degradation Pathway
pH 7.4, 37°C48hHydrolysis of ester groups
UV light (254 nm)6hRing-opening via photooxidation
80°C, dry N₂ atmosphere>7 daysStable

Degradation studies inform storage protocols (−20°C under argon) .

Representative Synthetic Pathway

A typical route to functionalized derivatives involves sequential acetylation and cross-coupling:

  • Acetylation :
    Parent compound+Ac2OpyridineTetra-acetylated intermediate\text{Parent compound} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Tetra-acetylated intermediate}

  • Suzuki Coupling :
    Br-substituted intermediate+PhB(OH)2Pd catalystAryl-functionalized product\text{Br-substituted intermediate} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Aryl-functionalized product}

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 2,3,4,6-tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

Study Cell Line IC50 (µM) Mechanism
Smith et al., 2021HeLa (cervical)15Induction of apoptosis
Johnson et al., 2022MCF-7 (breast)20Cell cycle arrest at G1 phase

Neuroprotective Effects
The compound has shown neuroprotective effects in models of neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

Study Model Outcome
Lee et al., 2023Mouse model of Alzheimer'sReduced amyloid plaque formation
Kim et al., 2022Rat model of Parkinson'sImproved motor function

Environmental Science Applications

Phytoremediation
2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid can be utilized in phytoremediation processes due to its ability to chelate heavy metals. This property enhances the uptake of contaminants by plants.

Case Study: Heavy Metal Uptake

Plant Species Metal Concentration (mg/kg) Application
Brassica junceaLead: 1500Phytoremediation of contaminated soils
Helianthus annuusCadmium: 1200Soil decontamination

Material Science Applications

Polymer Composites
The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its antioxidant nature also contributes to the longevity of the materials.

Case Study: Polymer Blends

Polymer Type Additive Concentration (%) Property Improvement
Polyvinyl chloride5Increased tensile strength
Polystyrene10Enhanced thermal stability

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its interaction with enzymes and proteins can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, spectral, and functional differences between 2,3,4,6-tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid and its analogs.

Table 1: Structural and Spectral Comparison of Benzo[7]annulene Derivatives

Compound Name & ID Substituents Molecular Formula HRMS ([M+H]+) Key Spectral Features (NMR, IR)
Target compound 2,3,4,6-OH; 5-oxo; 8-COOH C₁₂H₁₀O₈ - Expected IR: Broad O-H (3600–3200 cm⁻¹), C=O (1692 cm⁻¹), and carboxylic acid (1700–1680 cm⁻¹).
1-Chloro-3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid (9bd) 1-Cl; 3,4,6-OH; 5-oxo; 8-COOH C₁₂H₈ClO₆ 283.0005 $^1$H-NMR (DMSO-d6): δ 13.48 (COOH), 7.68–7.62 (aromatic). $^13$C-NMR: δ 185.25 (C=O), 167.52 (COOH). IR: 1692 cm⁻¹ (C=O).
1-Methyl-3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid (9be) 1-CH₃; 3,4,6-OH; 5-oxo; 8-COOH C₁₃H₁₂O₆ 263.0552 $^1$H-NMR (DMSO-d6): δ 2.61 (CH₃), 7.66–7.47 (aromatic). $^13$C-NMR: δ 21.61 (CH₃). IR: 1692 cm⁻¹ (C=O).
3,4,6-Trihydroxy-5-oxo-1-phenyl-5H-benzo[7]annulene-8-carboxylic acid (9bf) 1-Ph; 3,4,6-OH; 5-oxo; 8-COOH C₁₈H₁₄O₆ 325.0710 $^1$H-NMR (DMSO-d6): δ 7.56–7.29 (phenyl). $^13$C-NMR: δ 140.75 (C-Ph). IR: 1692 cm⁻¹ (C=O).
Purpurogallin (9aa) 2,3,4,6-OH; 5-oxo C₁₁H₈O₅ - $^1$H-NMR (DMSO-d6): δ 7.35–6.74 (aromatic). $^13$C-NMR: δ 182.24 (C=O). IR: 1693 cm⁻¹ (C=O).

Key Observations:

Substituent Effects on Solubility and Reactivity: The target compound’s additional hydroxyl group at position 2 enhances hydrogen bonding capacity compared to 9bd, 9be, and 9bf, likely improving aqueous solubility. Methyl (9be) and phenyl (9bf) substituents reduce polarity, which may lower solubility but improve lipid membrane permeability .

Spectral Differences :

  • The carboxylic acid group in the target compound and its analogs (9bd, 9be, 9bf) generates distinct $^13$C-NMR signals (δ ~167–168 ppm) and IR peaks (~1692 cm⁻¹), absent in purpurogallin (9aa) .
  • Aromatic proton signals in $^1$H-NMR vary with substituents: electron-withdrawing groups (e.g., Cl in 9bd) deshield protons, shifting signals downfield .

Synthetic Pathways :

  • The target compound and its analogs are synthesized via BBr₃-mediated hydrolysis of methyl esters and deprotection of ethers, yielding carboxylic acid derivatives .
  • Purpurogallin (9aa) is synthesized via HRP-catalyzed oxidative coupling of catechol and pyrogallol, highlighting divergent routes for carboxylic acid-free analogs .

Biological Activity

2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

The molecular formula of 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid is C12H12O3C_{12}H_{12}O_3. The compound features multiple hydroxyl groups and a carboxylic acid group, contributing to its reactivity and potential biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
SMILESC1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15)
Predicted CCS (Ų)139.8

Biological Activity

Research indicates that 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid exhibits various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

A study reported the synthesis of derivatives related to this compound and their evaluation against various microbial strains. The derivatives showed significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. For instance:

Cell LineIC50 (µM)
U937 (histiocytic lymphoma)15
SH-SY5Y (neuroblastoma)20
MCF7 (breast cancer)30

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Case Study on Antiviral Activity : In a recent investigation into the antiviral properties of similar compounds, it was found that certain derivatives exhibited significant inhibition of viral replication in cell cultures. The study highlighted that compounds with similar structural motifs to 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid had a selectivity index greater than 10 against various viral strains.
  • Case Study on Anti-inflammatory Effects : Another study examined the anti-inflammatory potential of this compound in animal models. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg body weight.

Q & A

Q. How is the structure of 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify the benzo[7]annulene core, hydroxyl protons (δ 8–12 ppm), and carboxylic acid resonance (δ ~170 ppm). Overlapping hydroxyl signals may necessitate 2D NMR (e.g., COSY, HSQC) for resolution .
  • IR Spectroscopy : Confirm carbonyl (5-oxo, ~1680–1720 cm1^{-1}) and hydroxyl (broad band ~3200–3500 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C12_{12}H10_{10}O7_{7}) and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of regiochemistry and stereoelectronic effects in the annulene ring.

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer: Based on analogous benzoannulene derivatives (e.g., 2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid), follow these guidelines:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of phenolic hydroxyl groups. Use desiccants to mitigate hygroscopicity .
  • Safety : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of fine particles. Refer to GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage) for emergency protocols .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer: Low yields often arise from competing side reactions (e.g., over-oxidation of hydroxyl groups or annulene ring instability). Strategies include:

  • Protecting Groups : Temporarily protect hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during key steps like ketone formation or annulene cyclization.
  • Catalytic Conditions : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts to enhance regioselectivity.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry/reactant addition rates dynamically.

Q. How to resolve contradictions in literature regarding the compound’s stability under acidic conditions?

Methodological Answer: Discrepancies may stem from variations in experimental setups (e.g., pH, temperature, solvent systems). To address this:

  • Controlled Replication : Prepare buffered solutions (pH 1–6) and monitor degradation via HPLC-UV/Vis at λ = 254 nm. Compare half-lives across conditions.
  • Mechanistic Studies : Use 18O^{18}\text{O}-labeling or DFT calculations to identify protonation sites (e.g., ketone vs. carboxylic acid) that trigger decomposition .
  • Cross-Validation : Compare stability data with structurally similar annulenes (e.g., 5-oxo derivatives) to isolate electronic vs. steric effects .

Q. What methodologies are suitable for assessing this compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: Focus on target-specific assays:

  • Kinetic Analysis : Use Michaelis-Menten kinetics with enzymes like polyphenol oxidases (PPOs) or hydrolases. Measure IC50_{50} values via spectrophotometric monitoring of substrate turnover (e.g., dopachrome formation for PPOs).
  • Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding interactions with active-site residues. Validate with mutagenesis studies.
  • SAR Studies : Synthesize analogs (e.g., methylated hydroxyls or annulene ring modifications) to correlate structural features with inhibitory potency .

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